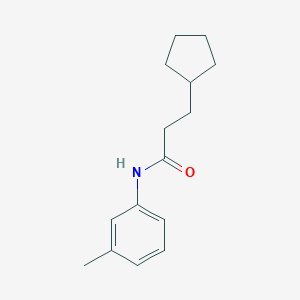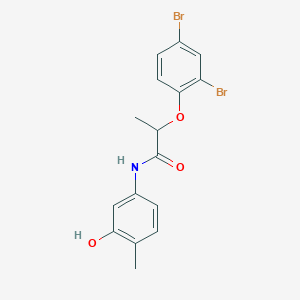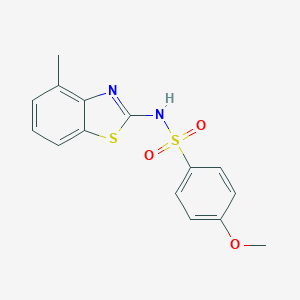
4-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide, also known as MBBS, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.
Wissenschaftliche Forschungsanwendungen
4-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide has been extensively studied for its potential applications in various scientific fields. In medicine, it has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. In agriculture, this compound has been used as a pesticide due to its ability to inhibit the growth of certain plant pathogens. Additionally, this compound has been investigated for its potential use in material science, where it has been shown to have unique optical and electronic properties.
Wirkmechanismus
The exact mechanism of action of 4-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins. In medicine, it has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory prostaglandins. In agriculture, this compound has been shown to inhibit the growth of certain plant pathogens by disrupting their cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In medicine, it has been shown to reduce inflammation and tumor growth in animal models. In agriculture, it has been shown to protect crops from certain plant pathogens. Additionally, this compound has been investigated for its potential use in material science, where it has been shown to have unique optical and electronic properties.
Vorteile Und Einschränkungen Für Laborexperimente
4-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide has several advantages for lab experiments, including its stability and solubility in a variety of solvents. However, it also has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Zukünftige Richtungen
There are several future directions for research on 4-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide. In medicine, further studies are needed to determine its potential as a treatment for inflammatory and tumor-related diseases. In agriculture, research is needed to determine its effectiveness against a wider range of plant pathogens. Additionally, further research is needed to explore its potential use in material science and other fields.
Synthesemethoden
4-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide can be synthesized via a multistep process that involves the reaction of 4-methyl-1,3-benzothiazol-2-amine with p-anisidine and chlorosulfonic acid. The resulting product is then treated with sodium hydroxide to form this compound. This synthesis method has been described in several research papers and is considered a reliable and efficient method for producing this compound.
Eigenschaften
Molekularformel |
C15H14N2O3S2 |
|---|---|
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
4-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H14N2O3S2/c1-10-4-3-5-13-14(10)16-15(21-13)17-22(18,19)12-8-6-11(20-2)7-9-12/h3-9H,1-2H3,(H,16,17) |
InChI-Schlüssel |
HBSJNPXMEQLZHW-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)SC(=N2)NS(=O)(=O)C3=CC=C(C=C3)OC |
Kanonische SMILES |
CC1=C2C(=CC=C1)SC(=N2)NS(=O)(=O)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



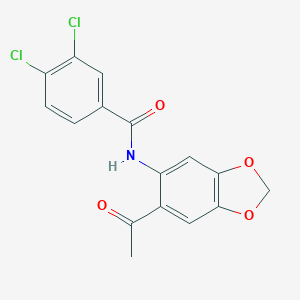

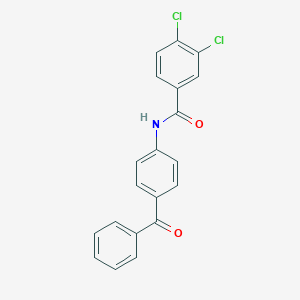
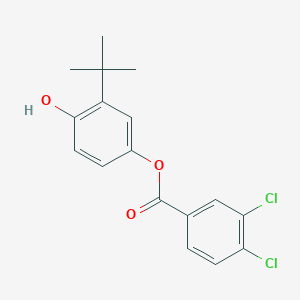

![Methyl 4-chloro-3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B310148.png)
![Methyl 3-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-4-chlorobenzoate](/img/structure/B310149.png)
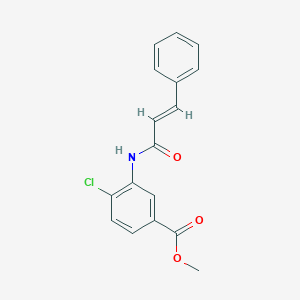
![Methyl 4-chloro-3-[(phenylsulfonyl)amino]benzoate](/img/structure/B310151.png)
